4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine
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Overview
Description
4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine typically involves the difluoromethylation of morpholine derivatives. One common method includes the reaction of morpholine with difluorocarbene precursors under controlled conditions. The reaction is often catalyzed by metal-based catalysts to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Medicine: Explored for its role in developing pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine involves its interaction with various molecular targets. The compound’s fluorine atoms can form strong hydrogen bonds, influencing the compound’s binding affinity and specificity. This property is particularly useful in drug design, where the compound can mimic functional groups and enhance the efficacy of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: Known for its hydrogen bonding capabilities and used in similar applications.
Difluoromethyl-substituted cinnamic esters: Exhibits antioxidant properties and used in non-polar environments.
Uniqueness
4-(Difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine stands out due to its high fluorine content, which imparts exceptional stability and reactivity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
67212-89-9 |
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Molecular Formula |
C5HF10NO |
Molecular Weight |
281.05 g/mol |
IUPAC Name |
4-(difluoromethyl)-2,2,3,3,5,5,6,6-octafluoromorpholine |
InChI |
InChI=1S/C5HF10NO/c6-1(7)16-2(8,9)4(12,13)17-5(14,15)3(16,10)11/h1H |
InChI Key |
KCKDDJSCUYSFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(C(OC(C1(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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